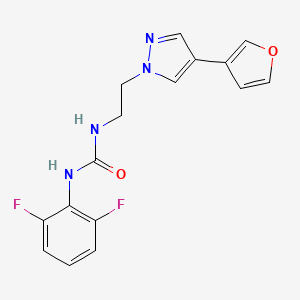

1-(2,6-difluorophenyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Beschreibung

1-(2,6-Difluorophenyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a 2,6-difluorophenyl group and a pyrazole-ethyl linker substituted with a furan-3-yl moiety. Its molecular formula is C₁₆H₁₃F₂N₅O₂, with a molecular weight of 345.31 g/mol. The compound’s structure combines fluorinated aromatic rings and heterocyclic systems (pyrazole and furan), which are common in medicinal chemistry for optimizing target binding and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N4O2/c17-13-2-1-3-14(18)15(13)21-16(23)19-5-6-22-9-12(8-20-22)11-4-7-24-10-11/h1-4,7-10H,5-6H2,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOLOKRIYOVRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=C(C=N2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2,6-difluorophenyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H17F2N3O2

- Molecular Weight : 335.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the furan and pyrazole moieties suggests potential interactions with enzymes and receptors involved in inflammatory processes and possibly cancer pathways.

Key Mechanisms:

- COX Inhibition : Preliminary studies indicate that derivatives of pyrazole compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling .

- Anti-inflammatory Activity : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in various models, suggesting that this compound may exhibit similar properties .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

| Compound | Activity Type | IC50 / ED50 Values | Reference |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 0.034 µM | |

| Compound B | Anti-inflammatory (edema inhibition) | 78.53% | |

| Compound C | Analgesic Activity | >2000 mg/kg (LD50) |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

-

Anti-inflammatory Studies :

- A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. One study reported an IC50 value for COX-2 inhibition ranging from 0.034 to 0.052 µM, indicating strong efficacy compared to standard drugs like celecoxib .

- Another study showed that certain pyrazole derivatives exhibited up to 96% edema inhibition in animal models, highlighting their potential as anti-inflammatory agents .

- Cancer Research :

- Pharmacokinetics :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the furan ring may enhance these effects due to its ability to interact with biological targets.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives and demonstrated that those with furan substituents exhibited increased potency against breast cancer cells compared to their non-furan counterparts. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is another area of interest. Similar urea-based compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests that 1-(2,6-difluorophenyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea may possess similar anti-inflammatory activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Variations

Key Analogs Identified :

SDZ249665: 1-[4-(2-Amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea Molecular Formula: C₂₇H₃₈N₄O₃ Key Features: Incorporates a tert-butyl benzyl group and an ethoxy-methoxy benzyl substituent. The urea backbone is retained, but the aromatic substituents differ significantly from the target compound.

A-425619: 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea Molecular Formula: C₁₈H₁₃F₃N₄O Key Features: Uses a trifluoromethyl-benzyl group and an isoquinoline moiety. The electron-withdrawing trifluoromethyl group may increase metabolic stability compared to non-fluorinated analogs .

BJ54037 () : 1-(2,6-Difluorophenyl)-3-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}urea

- CAS : 2034505-10-5

- Molecular Formula : C₁₆H₁₄F₂N₆O

- Key Features : Structurally closest to the target compound but substitutes the furan-3-yl group with pyrazin-2-yl. Pyrazine introduces additional nitrogen atoms, which may alter hydrogen-bonding interactions or solubility .

Comparison Table :

Pharmacological and Physicochemical Implications

- Fluorination Effects: The 2,6-difluorophenyl group in the target compound and BJ54037 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like SDZ249664. Fluorine atoms reduce oxidative metabolism and improve blood-brain barrier penetration .

- Heterocyclic Systems: Furan vs. Pyrazine: The furan-3-yl group in the target compound provides an oxygen atom, which may engage in hydrogen bonding with target proteins. Pyrazole Linker: The ethyl-pyrazole linker is conserved across analogs, suggesting its role in maintaining conformational flexibility for receptor binding .

Substituent Bulk :

SDZ249665’s tert-butyl group increases steric bulk, which could hinder binding to compact active sites. The target compound’s smaller furan substituent may offer better target compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.